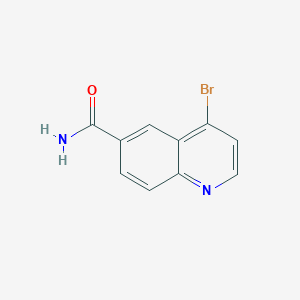

4-Bromoquinoline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromoquinoline-6-carboxamide is a chemical compound with the molecular formula C10H7BrN2O . It has a molecular weight of 251.08 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

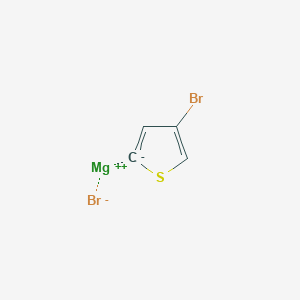

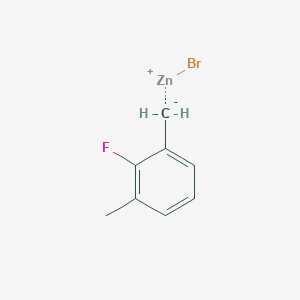

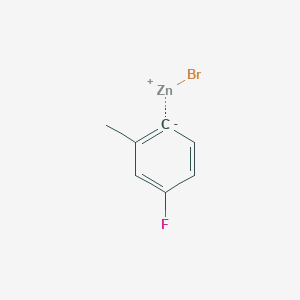

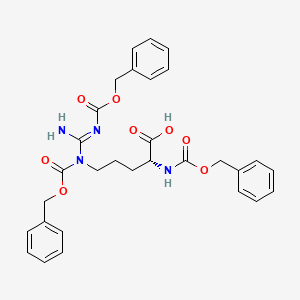

The synthesis of quinoline and its analogues, including 4-Bromoquinoline-6-carboxamide, has been a subject of interest in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer科学的研究の応用

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : A series of quinoline-8-carboxamides, closely related to 4-Bromoquinoline-6-carboxamide, was designed to inhibit Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in drug design with therapeutic activities in various conditions. The study found that certain substitutions in these compounds increased their potency as PARP-1 inhibitors (Lord et al., 2009).

Synthesis of Quinoline Derivatives : Research on the general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, which can include structures similar to 4-Bromoquinoline-6-carboxamide, demonstrated the utility of 4-haloquinoline intermediates in the synthesis of diverse quinoline compounds (Outt et al., 1998).

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel Potentiation : Sulfamoyl-4-oxoquinoline-3-carboxamides, which are structurally related to 4-Bromoquinoline-6-carboxamide, have been identified as potential correctors for defective gating of the DeltaF508-CFTR chloride channel, significant in cystic fibrosis (Suen et al., 2006).

Cholinesterase Inhibitors and Ca Channel Antagonists : The synthesis and biological evaluation of new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and carbohydrazides, structurally related to 4-Bromoquinoline-6-carboxamide, showed potential as cholinesterase inhibitors and calcium channel antagonists, which can have implications in neurological and cardiovascular conditions (Tomassoli et al., 2011).

Antibacterial Activity : Novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides, akin to 4-Bromoquinoline-6-carboxamide, were synthesized and exhibited antibacterial activity against organisms like Escherichia coli and Staphylococcus aureus, suggesting their potential use in antimicrobial therapies (Shivaraj et al., 2013).

作用機序

Target of Action

4-Bromoquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic compound that plays a major role in the field of medicinal chemistry . . Quinoline and its derivatives are known to have versatile applications in synthetic organic chemistry and are vital scaffolds for leads in drug discovery .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in various biological and pharmaceutical activities , but the exact pathways and downstream effects of 4-Bromoquinoline-6-carboxamide require further investigation.

特性

IUPAC Name |

4-bromoquinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWULJHKDWAWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinoline-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。